(1-tert-Butylvinyloxy)trimethylsilane

Description

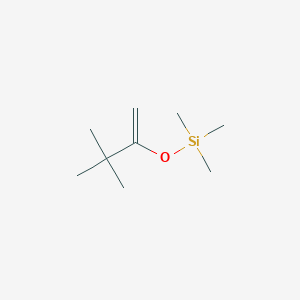

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylbut-1-en-2-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20OSi/c1-8(9(2,3)4)10-11(5,6)7/h1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHJULPJEVIIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392142 | |

| Record name | (1-tert-Butylvinyloxy)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17510-46-2 | |

| Record name | (1-tert-Butylvinyloxy)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-tert-Butylvinyloxy)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-tert-Butylvinyloxy)trimethylsilane: Synthesis, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-tert-Butylvinyloxy)trimethylsilane, also known by its IUPAC name 3,3-dimethylbut-1-en-2-yloxy(trimethyl)silane and as pinacolone enol trimethylsilyl ether, is a sterically hindered silyl enol ether of significant interest in modern organic synthesis.[1] Its unique structural features, particularly the bulky tert-butyl group, impart distinct reactivity profiles that are highly valuable in the construction of complex molecular architectures, including those found in medicinally relevant compounds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, an analysis of its spectroscopic characteristics, and an exploration of its applications in key synthetic transformations relevant to drug discovery and development.

Part 1: Core Chemical and Physical Properties

This compound is a liquid at room temperature with a boiling point of 140-142 °C.[1] Its structure combines the nucleophilic character of an enol ether with the stability and handling advantages conferred by the trimethylsilyl protecting group.

Structural Representation

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 17510-46-2 | [1] |

| Molecular Formula | C₉H₂₀OSi | [1] |

| Molecular Weight | 172.34 g/mol | [1] |

| Boiling Point | 140-142 °C | [1] |

| Density | 0.798 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.409 | [1] |

| SMILES | CC(C)(C)C(=C)O(C)C | [1] |

| InChIKey | PEHJULPJEVIIFJ-UHFFFAOYSA-N | [1] |

Part 2: Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of its parent ketone, pinacolone (3,3-dimethyl-2-butanone), with a silylating agent in the presence of a base. The following protocol is a robust and reliable method for its preparation.

Experimental Protocol: Synthesis from Pinacolone

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Materials:

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add diisopropylamine to the cooled THF.

-

Add n-butyllithium dropwise to the stirred solution. The reaction is complete when a slight yellow color persists.

-

-

Enolate Formation and Silylation:

-

To the freshly prepared LDA solution at -78 °C, add a solution of pinacolone in anhydrous THF dropwise via the dropping funnel.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add chlorotrimethylsilane (TMSCl) neat to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

-

Part 3: Spectroscopic Characterization

Predicted Spectroscopic Data

| Spectroscopy | Predicted Chemical Shifts (ppm) or Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR | ~4.0-4.2 (s, 2H)~1.1 (s, 9H)~0.2 (s, 9H) | =CH₂-C(CH₃)₃-Si(CH₃)₃ |

| ¹³C NMR | ~158-160~85-87~35-37~28-30~0-2 | C=CH₂=CH₂C(CH₃)₃-C(CH₃)₃-Si(CH₃)₃ |

| IR | ~3080-3095~2850-3000~1650-1670~1250, 840, 750 | =C-H stretchC-H stretch (sp³)C=C stretchSi-CH₃ vibrations |

| Mass Spec (EI) | m/z 172 (M⁺)m/z 157 (M⁺ - CH₃)m/z 73 (Si(CH₃)₃⁺) | Molecular IonLoss of a methyl groupTrimethylsilyl cation |

Part 4: Chemical Reactivity and Synthetic Applications

This compound serves as a versatile nucleophile in a variety of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex organic molecules and active pharmaceutical ingredients.

Mukaiyama Aldol Addition

The Mukaiyama aldol addition is a powerful method for the stereoselective construction of β-hydroxy ketones. This compound can react with aldehydes in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), to afford the corresponding aldol adduct. The steric bulk of the tert-butyl group can influence the diastereoselectivity of the reaction.

Reaction Workflow:

Caption: Mukaiyama aldol addition using this compound.

Michael Addition

In a Michael or conjugate addition reaction, this compound can add to α,β-unsaturated carbonyl compounds.[2][3][4] This reaction is a key strategy for the formation of 1,5-dicarbonyl compounds, which are important precursors for the synthesis of cyclic systems, including various heterocyclic scaffolds found in pharmaceuticals.

Logical Relationship:

Sources

Synthesis route for 3,3-Dimethyl-2-trimethylsiloxy-1-butene

An In-depth Technical Guide to the Synthesis of 3,3-Dimethyl-2-trimethylsiloxy-1-butene

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3,3-Dimethyl-2-trimethylsiloxy-1-butene, a valuable silyl enol ether intermediate in organic chemistry. We delve into the core principles of enolate formation and silyl trapping, presenting detailed, field-proven protocols for its preparation from 3,3-dimethyl-2-butanone (pinacolone). The discussion emphasizes the causality behind experimental choices, offering researchers and drug development professionals the insights needed for successful and reproducible synthesis. Methodologies covered include kinetically controlled deprotonation using strong, hindered bases and alternative methods employing amine bases with activating agents.

Introduction: The Strategic Value of Silyl Enol Ethers

Silyl enol ethers are a cornerstone class of intermediates in modern organic synthesis, sharing the common functional group R₃Si−O−CR=CR₂.[1] They serve as stable, neutral equivalents of enolates, enabling a vast array of carbon-carbon bond-forming reactions under mild conditions, most notably the Mukaiyama aldol reaction.[1][2] Their utility stems from the powerful affinity of silicon for oxygen, which facilitates their formation by "trapping" a transient enolate with an electrophilic silicon source, such as trimethylsilyl chloride (TMSCl).[1][3]

The target molecule of this guide, 3,3-Dimethyl-2-trimethylsiloxy-1-butene, is the silyl enol ether derived from 3,3-dimethyl-2-butanone, commonly known as pinacolone.[4] A critical feature of pinacolone is its structure; as an unsymmetrical ketone, it possesses α-protons on only one side of the carbonyl group (the methyl group), as the adjacent tert-butyl group has no enolizable protons. This structural constraint simplifies its synthesis, as it exclusively yields a single regioisomeric silyl enol ether product, thereby circumventing the common challenge of kinetic versus thermodynamic regiocontrol seen in other systems.[5]

This guide will detail the most reliable and efficient methods for the preparation of this specific and useful synthetic building block.

Core Synthesis Principle: Enolization and Trapping

The formation of 3,3-Dimethyl-2-trimethylsiloxy-1-butene relies on a two-step sequence executed in a single pot:

-

Enolate Formation: A suitable base abstracts an α-proton from the methyl group of pinacolone, generating the corresponding enolate anion.

-

Silyl Trapping: The oxygen atom of the enolate, acting as a nucleophile, attacks the electrophilic silicon atom of a silylating agent (typically TMSCl), forming a stable Si-O bond and yielding the final silyl enol ether product.[3]

The choice of base and reaction conditions dictates the efficiency and cleanliness of this transformation. We will explore two primary, robust methodologies.

Caption: General synthesis of 3,3-Dimethyl-2-trimethylsiloxy-1-butene.

Methodology I: Kinetically Controlled Synthesis via Lithium Diisopropylamide (LDA)

This approach represents the most common and arguably the most reliable method for generating a specific enolate for subsequent trapping. It relies on rapid, irreversible deprotonation under conditions that suppress side reactions.

Expertise & Rationale

The selection of Lithium Diisopropylamide (LDA) as the base is a strategic choice rooted in its chemical properties.[3]

-

Strong Basicity: LDA is an exceptionally strong base (the pKa of its conjugate acid, diisopropylamine, is ~36), which ensures the rapid and quantitative deprotonation of the ketone (pKa of pinacolone's α-proton is ~19-20). This makes the deprotonation step essentially irreversible.

-

Steric Hindrance: LDA is a sterically bulky base.[6] This bulk prevents it from acting as a nucleophile and attacking the electrophilic carbonyl carbon of pinacolone, a common competing side reaction with smaller, strong bases like alkoxides.

-

Low Temperature: The reaction is conducted at very low temperatures (-78 °C). This is standard practice for kinetically controlled enolizations to minimize side reactions and enhance the stability of the organolithium reagents involved.[1][6]

The lithium enolate generated is then trapped in situ by the addition of trimethylsilyl chloride (TMSCl), a potent silylating agent.

Reaction Mechanism

Caption: Key stages of the LDA-mediated silyl enol ether synthesis.

Detailed Experimental Protocol (LDA Method)

Materials & Reagents:

| Reagent | Molar Eq. | Role | Purity/Notes |

| Diisopropylamine | 1.1 | LDA Precursor | Distilled from CaH₂ |

| n-Butyllithium (n-BuLi) | 1.05 | Strong Base | Titrated solution in hexanes |

| 3,3-Dimethyl-2-butanone | 1.0 | Substrate | Anhydrous |

| Trimethylsilyl chloride (TMSCl) | 1.2 | Silylating Agent | Distilled |

| Tetrahydrofuran (THF) | - | Solvent | Anhydrous, distilled from Na/benzophenone |

Procedure:

-

LDA Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 eq) via syringe. Slowly add n-BuLi (1.05 eq) dropwise. Stir the solution at -78 °C for 20 minutes, then warm to 0 °C for 20 minutes to ensure complete formation of LDA.

-

Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of pinacolone (1.0 eq) in anhydrous THF dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

-

Silyl Trapping: Add neat TMSCl (1.2 eq) via syringe to the enolate solution at -78 °C. Stir for 30 minutes at this temperature, then allow the reaction to slowly warm to room temperature over 1-2 hours.

-

Work-up: Quench the reaction by pouring it into a separatory funnel containing cold saturated aqueous NaHCO₃ solution. Extract the product with pentane or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by distillation under reduced pressure to yield 3,3-Dimethyl-2-trimethylsiloxy-1-butene as a colorless liquid.

Methodology II: Amine-Mediated Synthesis

An alternative to the use of pyrophoric organolithium reagents involves the use of a tertiary amine base, such as triethylamine (NEt₃), often in combination with an activating agent. This method is often considered more operationally simple.

Expertise & Rationale

This method operates under conditions that are closer to thermodynamic control.[3] For pinacolone, where only one enolate can form, the distinction is less critical for regioselectivity but relevant to the reaction mechanism and conditions.

-

Triethylamine/TMSCl in DMF: A common procedure involves reacting the ketone with TMSCl and triethylamine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7] The amine acts as a base to facilitate enolization, and the reaction is often heated to drive it to completion.[1]

-

In Situ Generation of Iodotrimethylsilane (TMSI): A highly effective variation involves the addition of sodium iodide (NaI) to a mixture of the ketone, TMSCl, and triethylamine in a solvent like acetonitrile.[8][9] A Finkelstein-type reaction occurs between TMSCl and NaI to generate the highly reactive iodotrimethylsilane (TMSI) in situ. TMSI is a much more powerful silylating agent than TMSCl, often leading to faster and more efficient reactions under milder conditions.[8] This method avoids the need for strong, air-sensitive bases.[9]

Detailed Experimental Protocol (TMSI in situ Method)

Materials & Reagents:

| Reagent | Molar Eq. | Role | Purity/Notes |

| 3,3-Dimethyl-2-butanone | 1.0 | Substrate | Anhydrous |

| Sodium Iodide (NaI) | 1.1 | TMSI Precursor | Thoroughly dried |

| Triethylamine (NEt₃) | 1.2 | Base | Distilled from CaH₂ |

| Trimethylsilyl chloride (TMSCl) | 1.1 | TMSI Precursor | Distilled |

| Acetonitrile | - | Solvent | Anhydrous |

Procedure:

-

Reaction Setup: To a dry, inert-atmosphere-flushed flask, add dried sodium iodide (1.1 eq), anhydrous acetonitrile, pinacolone (1.0 eq), and triethylamine (1.2 eq).

-

Silylation: Cool the stirred suspension to 0 °C in an ice bath. Add TMSCl (1.1 eq) dropwise via syringe.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours or until the reaction is complete (monitor by GC or TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the precipitated salts (NaCl and triethylammonium iodide). Wash the filter cake with a small amount of dry pentane.

-

Purification: Concentrate the filtrate under reduced pressure. The residue is then diluted with pentane and washed with cold, dilute aqueous sodium thiosulfate (to remove any residual iodine) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by distillation under reduced pressure.

Caption: General experimental workflow for silyl enol ether synthesis.

Product Characterization

Confirmation of the successful synthesis of 3,3-Dimethyl-2-trimethylsiloxy-1-butene is achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is highly diagnostic. Key expected signals include:

-

Two distinct signals for the terminal vinyl protons (=CH₂) in the range of δ 4.0-4.5 ppm.

-

A sharp singlet for the nine protons of the tert-butyl group at approximately δ 1.1 ppm.

-

A sharp singlet for the nine protons of the trimethylsilyl (TMS) group at approximately δ 0.2 ppm.

-

-

¹³C NMR: The carbon spectrum will show the disappearance of the carbonyl signal from pinacolone (typically >200 ppm) and the appearance of two new sp² carbon signals for the double bond (in the range of δ 100-160 ppm).

-

Infrared (IR) Spectroscopy: The most prominent change will be the disappearance of the strong C=O stretching absorption of the starting ketone (around 1715 cm⁻¹) and the appearance of a C=C stretch (around 1640 cm⁻¹) and a strong Si-O stretch (around 1250 cm⁻¹).

-

Mass Spectrometry: Provides the molecular weight and fragmentation pattern consistent with the product structure.[10]

Conclusion

The synthesis of 3,3-Dimethyl-2-trimethylsiloxy-1-butene is a straightforward yet fundamentally important transformation in organic chemistry. Due to the unique structure of the pinacolone precursor, the reaction proceeds with absolute regioselectivity. The choice between a strong, hindered base like LDA under cryogenic conditions and a more operationally simple amine-based system depends on the specific requirements of the laboratory, available equipment, and scale. Both methods, when executed with attention to anhydrous conditions, provide reliable and high-yielding access to this valuable synthetic intermediate, opening the door to a wide range of subsequent chemical elaborations.

References

- Kinetic vs.

- Yamamoto, Y., & Matui, C. Preparation of Silyl Enol Ethers by the Reaction of Ketones with Silylamines and Methyl Iodide.

- Yamamoto, Y., & Matui, C. Preparation of Silyl Enol Ethers by the Reaction of Ketones with Silylamines and Methyl Iodide.

- Silyl enol ether synthesis by silylation - Organic Chemistry Portal. (URL: )

- Silyl enol ether - Wikipedia. (URL: )

- Preparation of enol silyl ethers from ketones using silazanes 1 and 2/cat.

- Application Note: Synthesis of Silyl Enol Ethers using Chlorotrimethylsilane - Benchchem. (URL: )

- Matsuo, I. Silyl enol ethers (including ketene silyl acetals) have proven to be extr. (URL: )

- The silyl enol ethers were obtained using either LDA and TMSCl - ResearchG

- acetone trimethysilyl enol ether - Organic Syntheses Procedure. (URL: )

- What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?

- Xie, L., et al. Highly Stereoselective Kinetic Enolate Formation: Steric vs Electronic Effects.

- Thermodynamic vs Kinetic Enolates - Organic Chemistry Academy. (URL: )

- Kinetic vs.

- Product Subclass 16: Silyl Enol Ethers - Thieme E-Books. (URL: )

- Pinacolone - Organic Syntheses Procedure. (URL: )

- 3-Methyl-2-[(trimethylsilyl)oxy]-1-butene - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: )

- Organic Syntheses Procedure. (URL: )

- Trimethylsilyl chloride-accelerated reduction and pinacol coupling of carbonyl compounds by means of samarium diiodide - Chemical Communic

- 3,3-Dimethyl-1-butene(558-37-2) 1H NMR spectrum - ChemicalBook. (URL: )

- How do I arrive at the α-trimethylsilyloxy ketone from an unmodified ketone using TMSCl, triethylamine and mCPBA? - Chemistry Stack Exchange. (URL: )

- (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene - Organic Syntheses Procedure. (URL: )

- 3-Trimethylsilyl-3-buten-2-one - Enamine. (URL: )

- Mayr's Database Of Reactivity Parameters - Molecule3,3-dimethyl-2-(trimethylsiloxy)buten. (URL: )

- 1-Butene, 3,3-dimethyl- - the NIST WebBook. (URL: )

- CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone - Google P

- 3,3-Dimethyl-1-butene | C6H12 | CID 11210 - PubChem. (URL: )

- van Leusen, D., & van Leusen, A.M. Studies on the conversion of 3,3‐dimethyl‐2‐butanone into geminal isocyano tosyl alkenes. University of Groningen research portal. (URL: )

- A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. (URL: )

- Temperature-controlled Mukaiyama aldol reaction of cyclododecanone (CDD) with aromatic aldehydes promoted by TMSCl via the (TMS)3Si intermediate generated in situ - New Journal of Chemistry (RSC Publishing). (URL: )

- 2,3-Dimethyl-1-butene synthesis - ChemicalBook. (URL: )

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 4. research.rug.nl [research.rug.nl]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

(1-tert-Butylvinyloxy)trimethylsilane (CAS 17510-46-2): A Comprehensive Technical Guide for Drug Development Professionals

Introduction

(1-tert-Butylvinyloxy)trimethylsilane, also known as Pinacolone enol trimethylsilyl ether, is an organosilicon compound classified as a silyl enol ether. With the CAS registry number 17510-46-2, this reagent has emerged as a valuable tool in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. Its unique reactivity as a stable, isolable enolate equivalent allows for highly regioselective and stereoselective carbon-carbon bond formation, a cornerstone of medicinal chemistry.[1][2]

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent. The protocols and mechanistic insights described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a practical resource for laboratory applications.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17510-46-2 | |

| Molecular Formula | C₉H₂₀OSi | |

| Molecular Weight | 172.34 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 140-142 °C (lit.) | |

| Density | 0.798 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.409 (lit.) | |

| Flash Point | 24 °C (75.2 °F) - closed cup | |

| Solubility | Soluble in most organic solvents, insoluble in water. | [3] |

| SMILES String | CC(C)(C)C(=C)O(C)C | |

| InChI Key | PEHJULPJEVIIFJ-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The synthesis of silyl enol ethers, such as this compound, is a well-established transformation in organic chemistry. The most common approach involves the trapping of a pre-formed enolate with a silyl halide, typically trimethylsilyl chloride (TMSCl). The regioselectivity of the enolization (i.e., the formation of the kinetic versus the thermodynamic enolate) is a critical consideration and can be controlled by the choice of base, solvent, and reaction temperature.[1]

For the synthesis of this compound from its parent ketone, pinacolone (3,3-dimethyl-2-butanone), the reaction proceeds via deprotonation at the less hindered α-carbon, followed by trapping of the resulting enolate with TMSCl.

Sources

The Unseen Workhorse: A Technical Guide to the Stability and Storage of Pinacolone Enol Trimethylsilyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Sterically Hindered Enolate Surrogate

In the landscape of modern organic synthesis, silyl enol ethers stand as indispensable intermediates, offering a stable and versatile platform for intricate carbon-carbon bond formations. Among these, pinacolone enol trimethylsilyl ether emerges as a subject of significant interest, primarily due to the influence of its sterically demanding tert-butyl group. This bulky moiety imparts unique characteristics regarding stability, reactivity, and handling, which are critical for its effective utilization in complex synthetic pathways, particularly in pharmaceutical and agrochemical development.[][2][3] This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for pinacolone enol trimethylsilyl ether, grounded in the fundamental principles of organosilicon chemistry.

I. The Chemical Landscape: Understanding the Inherent Stability of Pinacolone Enol Trimethylsilyl Ether

The stability of a silyl enol ether is a delicate balance of electronic and steric factors. Pinacolone enol trimethylsilyl ether, with its distinctive neopentyl framework, presents an instructive case study in how steric hindrance can be leveraged to enhance chemical robustness.

A. The Double-Edged Sword of Hydrolysis

The primary degradation pathway for silyl enol ethers is hydrolysis, which cleaves the silicon-oxygen bond to regenerate the parent ketone, in this case, pinacolone.[4] This reaction is typically catalyzed by acid but can also proceed under basic conditions. The generally accepted mechanism for acid-catalyzed hydrolysis involves the protonation of the enol double bond, forming a resonance-stabilized carbocation. Subsequent nucleophilic attack by water on the silicon atom leads to the collapse of the intermediate and formation of the ketone and a silanol, which can further react to form a disiloxane.[4]

The rate of this hydrolysis is significantly influenced by the steric environment around both the silicon atom and the enolate double bond. The tert-butyl group in pinacolone enol trimethylsilyl ether provides substantial steric shielding to the double bond, hindering the approach of protons and water molecules. This steric impediment slows the rate of hydrolysis compared to less substituted silyl enol ethers. For instance, studies on the hydrolytic stability of various silyl enol ethers have demonstrated that increased steric bulk on the silicon atom enhances stability.[5] While this research focused on the silyl group, the principle of steric hindrance applies equally to the enolate moiety.

B. The Impact of pH on Stability

Acidic Conditions: As mentioned, acidic conditions promote the hydrolysis of silyl enol ethers. Even trace amounts of acid can catalyze this degradation. Therefore, it is imperative to avoid acidic contaminants during storage and handling.

Basic Conditions: Silyl enol ethers are generally more stable under basic conditions compared to acidic ones. However, strong bases can facilitate cleavage of the Si-O bond. It is crucial to maintain a neutral or slightly basic environment for optimal stability.

The interplay between steric hindrance and electronic effects governs the overall stability. The electron-donating nature of the alkyl groups on both the silicon and the enolate moiety slightly increases the electron density on the oxygen atom, which could potentially increase its basicity and susceptibility to protonation. However, the overwhelming steric hindrance from the tert-butyl group is the dominant factor in conferring enhanced stability to pinacolone enol trimethylsilyl ether.

II. Best Practices for Storage and Handling: A Proactive Approach to Preservation

The long-term stability of pinacolone enol trimethylsilyl ether is contingent upon meticulous storage and handling protocols designed to mitigate exposure to deleterious agents.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigeration) | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which can lead to hydrolysis. |

| Container | Amber glass bottle with a tightly sealed cap | Protects from light and prevents moisture ingress. The cap should have a chemically resistant liner (e.g., PTFE). |

| Handling | Use of dry, inert techniques (e.g., Schlenk line or glove box) | Minimizes contact with air and moisture. Use dry solvents and reagents when handling. |

| Additives | Generally not required if stored properly. Avoid acidic or basic stabilizers. | Additives can introduce impurities and potentially catalyze degradation. |

III. Synthesis and Purification: A Protocol for High-Purity Material

The preparation of high-purity pinacolone enol trimethylsilyl ether is crucial for its reliable performance in subsequent reactions. Since pinacolone has only one set of enolizable protons, the synthesis is regiochemically straightforward.

A. Synthetic Protocol

This protocol outlines the synthesis of pinacolone enol trimethylsilyl ether under thermodynamic control using triethylamine.

Materials:

-

Pinacolone

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (Et3N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous pentane

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a dry, argon-purged round-bottom flask equipped with a magnetic stir bar, add pinacolone (1.0 eq).

-

Add anhydrous DMF (approximately 5 mL per 10 mmol of pinacolone).

-

Add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (1.3 eq) dropwise to the stirring solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to 0 °C and dilute with cold anhydrous pentane.

-

Wash the organic phase with cold, saturated aqueous NaHCO3 solution (2x) and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by distillation under reduced pressure to obtain pure pinacolone enol trimethylsilyl ether.

B. Visualizing the Synthetic Workflow

Caption: Synthetic workflow for pinacolone enol trimethylsilyl ether.

IV. Applications in Synthesis: The Role of Steric Hindrance in Reactivity

Pinacolone enol trimethylsilyl ether is a valuable nucleophile in a variety of carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol addition.[6][7][8][9][10]

A. The Mukaiyama Aldol Reaction

In the presence of a Lewis acid, pinacolone enol trimethylsilyl ether reacts with aldehydes and ketones to form β-hydroxy ketones. The bulky tert-butyl group can influence the stereochemical outcome of this reaction by directing the approach of the electrophile. This steric influence can be exploited to achieve high levels of diastereoselectivity in appropriate systems.

B. Visualizing the Mukaiyama Aldol Reaction Pathway

Caption: Generalized pathway of the Mukaiyama aldol reaction.

V. Conclusion: A Stable and Strategic Intermediate

Pinacolone enol trimethylsilyl ether stands as a robust and strategically valuable intermediate for organic synthesis. Its enhanced stability, a direct consequence of the steric hindrance imparted by the tert-butyl group, allows for its isolation, purification, and storage, providing a reliable source of a sterically defined enolate surrogate. By adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the integrity of this reagent, thereby enabling its successful application in the synthesis of complex molecules. The principles discussed herein not only provide a practical framework for the use of pinacolone enol trimethylsilyl ether but also offer broader insights into the rational design and handling of sterically hindered organosilicon reagents.

VI. References

-

Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link]

-

Fataftah, Z. A., Rawashdeh, A. M., & Sotiriou-Leventis, C. (2001). Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. Synthetic Communications, 31(15), 2379-2384.

-

Silyl enol ether. Wikipedia. [Link]

-

Pinacol Pinacolone Rearrangement: Mechanism & Applications. Aakash Institute. [Link]

-

Pinacol Pinacolone Rearrangement Process. BYJU'S. [Link]

-

Asymmetric Mukaiyama Aldol Reaction. Thieme. [Link]

-

Mukaiyama Aldol Reaction. Chem-Station Int. Ed. [Link]

-

Mukaiyama aldol addition. Wikipedia. [Link]

-

A note on the Pinacol-Pinacolone Rearrangement. Unacademy. [Link]

Sources

- 2. aakash.ac.in [aakash.ac.in]

- 3. byjus.com [byjus.com]

- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Mukaiyama Aldol Addition [organic-chemistry.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]

- 9. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

(1-tert-Butylvinyloxy)trimethylsilane mechanism of silylation

An In-Depth Technical Guide to the Silylation Mechanism of (1-tert-Butylvinyloxy)trimethylsilane

Abstract

Silyl enol ethers are cornerstone intermediates in modern organic synthesis, prized for their role as versatile enolate surrogates in carbon-carbon bond formation.[1] This guide provides an in-depth examination of the synthesis of this compound, the silyl enol ether derived from pinacolone. We will dissect the core silylation mechanism, explore the critical parameters that govern the reaction, and present validated experimental protocols. The discussion is tailored for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to inform experimental design and troubleshooting.

Introduction: The Strategic Importance of Silyl Enol Ethers

Silyl enol ethers, characterized by the R₃Si−O−CR=CR₂ functional group, are neutral, isolable, and yet highly effective nucleophiles.[2] Their stability compared to their parent enolates allows for purification and controlled downstream reactions, most notably in Lewis acid-catalyzed processes like the Mukaiyama aldol addition.[1] this compound, derived from the readily available ketone pinacolone, serves as a sterically defined nucleophile, offering unique reactivity profiles in complex molecule synthesis. Understanding its formation is fundamental to leveraging its synthetic potential.

The Core Mechanism: A Two-Step Process

The synthesis of a silyl enol ether is fundamentally a two-stage process: the deprotonation of an enolizable carbonyl compound to form an enolate, followed by the electrophilic trapping of this enolate with a silyl halide.[2][3] The high affinity of silicon for oxygen ensures that the enolate's oxygen atom acts as the nucleophile, forming a strong Si-O bond.[2]

The starting material for this compound is 3,3-dimethyl-2-butanone (pinacolone). A key feature of pinacolone is that it possesses only one set of enolizable α-protons on the methyl group, simplifying the reaction by precluding the formation of regioisomers.

Stage 1: Enolate Formation (Deprotonation)

The first and most critical step is the abstraction of a proton from the carbon alpha to the carbonyl group. The choice of base and reaction conditions at this stage dictates the entire course of the reaction. A strong base is required to quantitatively deprotonate the ketone (pKa ≈ 18-20).

Stage 2: Electrophilic Trap (Silylation)

The newly formed enolate anion is a potent nucleophile. Its oxygen atom attacks the electrophilic silicon center of a silylating agent, typically trimethylsilyl chloride (TMSCl). The halide is displaced as a leaving group, yielding the final silyl enol ether product and a salt byproduct (e.g., LiCl). To enhance the reaction rate, more electrophilic silylating agents like trimethylsilyl triflate (TMSOTf) can be employed, as the triflate is a superior leaving group.[2]

Controlling Reactivity: The Doctrine of Kinetic vs. Thermodynamic Control

While pinacolone does not present a challenge of regioselectivity, understanding the principles of kinetic versus thermodynamic control is paramount for applying silylation strategies to other, more complex unsymmetrical ketones.[4] This choice is governed by reaction conditions.

-

Kinetic Control : This pathway favors the formation of the less-substituted, less thermodynamically stable enolate because it is formed faster. The key is abstracting the most sterically accessible α-proton. This is achieved under irreversible conditions using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at very low temperatures (e.g., -78 °C).[4][5][6] The low temperature freezes the equilibrium, and the bulky base can only access the less hindered proton.

-

Thermodynamic Control : This pathway yields the most stable, typically more-substituted, enolate. It requires reversible conditions that allow the initially formed kinetic enolate to equilibrate to the more stable thermodynamic product. This is achieved using a weaker, smaller base (e.g., NaH, triethylamine) at higher temperatures (room temperature or above) with longer reaction times.[6]

For the synthesis of this compound, kinetic conditions are typically employed to ensure a rapid, clean, and high-yielding transformation.

Table 1: Comparison of Conditions for Enolate Formation

| Parameter | Kinetic Control | Thermodynamic Control | Causality |

| Base | Strong, sterically hindered (e.g., LDA) | Weaker, less hindered (e.g., Et₃N, NaH) | A hindered base preferentially removes the more accessible proton; a weaker base allows for reversibility. |

| Temperature | Low (-78 °C) | Higher (0 °C to reflux) | Low temperature prevents equilibration to the more stable enolate.[6] |

| Reaction Time | Short | Long | Short times favor the faster-forming product; long times allow for equilibration.[6] |

| Outcome | Less substituted silyl enol ether | More substituted silyl enol ether | Favors the product of the faster reaction vs. the most stable product.[4] |

Mechanistic Pathways Visualized

The following diagrams illustrate the core mechanistic steps involved in the formation of silyl enol ethers.

Caption: Kinetically-controlled synthesis of this compound.

Caption: Kinetic vs. Thermodynamic control in silyl enol ether formation.

Validated Experimental Protocols

All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent premature quenching of intermediates and hydrolysis of the product.[3][5]

Protocol: Kinetically Controlled Synthesis

This protocol details the formation of this compound from pinacolone using LDA.[1][5]

Materials:

-

Diisopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Trimethylsilyl chloride (TMSCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

LDA Preparation: To a dry, inert-atmosphere-flushed flask, add anhydrous THF and diisopropylamine (1.1 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 20 minutes, then warm to 0 °C for 20 minutes to ensure complete formation of LDA.

-

Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of pinacolone (1.0 equivalent) in anhydrous THF dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Silyl Trapping: Add neat trimethylsilyl chloride (1.2 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction by pouring it into a separatory funnel containing cold saturated aqueous NaHCO₃ solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 17510-46-2 | [7] |

| Molecular Formula | C₉H₂₀OSi | [7] |

| Molecular Weight | 172.34 g/mol | [7] |

| Boiling Point | 140-142 °C | |

| Density | 0.798 g/mL at 25 °C | |

| Refractive Index | n20/D 1.409 |

Conclusion: A Gateway to Advanced Synthesis

The silylation of pinacolone to form this compound is a textbook example of kinetically controlled enolate formation and trapping. A thorough understanding of the underlying mechanism—from the crucial role of a sterically hindered base at low temperatures to the electrophilic nature of the silylating agent—is essential for any scientist in the field of organic synthesis. This knowledge not only ensures the successful execution of this specific reaction but also provides a robust framework for designing synthetic routes for a vast array of more complex molecular targets in pharmaceutical and materials science research.

References

-

Benchchem. Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation: A Comparative Guide. 4

-

Wikipedia. Silyl enol ether. 2

-

ResearchGate. Preparation of enol silyl ethers from ketones using silazanes 1 and 2/cat. NaH.

-

Guven, S., Kundu, G., Wessels, A., Ward, J. S., Rissanen, K., & Schoenebeck, F. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Journal of the American Chemical Society, 143(22), 8375–8380.

-

Organic Chemistry Portal. Silyl enol ether synthesis by silylation.

-

Trost, B. M., & Weiss, A. H. (2009). A Catalytic Intermolecular Formal Ene Reaction between Ketone-Derived Silyl Enol Ethers and Alkynes. Angewandte Chemie International Edition, 48(41), 7652-7655.

-

Matsuo, I. (2016). Silyl enol ethers (including ketene silyl acetals) have proven to be extr. Science of Synthesis, 4, 331-404.

-

Reissig, H. U., & Zimmer, R. (2003). Direct transformation of silyl enol ethers into functionalized allenes. Chemical Reviews, 103(8), 3279-3304.

-

Benchchem. Application Note: Synthesis of Silyl Enol Ethers using Chlorotrimethylsilane. 1

-

Guven, S., Kundu, G., Wessels, A., Ward, J. S., Rissanen, K., & Schoenebeck, F. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Journal of the American Chemical Society.

-

Sigma-Aldrich. This compound 98.

-

Thieme E-Books. Product Subclass 16: Silyl Enol Ethers.

-

Wikipedia. Silylation.

-

Benchchem. Application Notes and Protocols: Synthesis of Kinetically Controlled Silyl Enol Ethers using LDA. 5

-

Xie, L., Isenberger, K. M., Held, G., & Dahl, L. M. (2021). Highly Stereoselective Kinetic Enolate Formation: Steric vs Electronic Effects. The Journal of Organic Chemistry, 86(15), 10189–10197.

-

Organic Chemistry Academy. Thermodynamic vs Kinetic Enolates.

-

University of Calgary. Kinetic vs. Thermodynamic Enolates.

-

Alfa Chemistry. CAS 17510-46-2 this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Profile of (1-tert-Butylvinyloxy)trimethylsilane: A Technical Guide

Introduction

(1-tert-Butylvinyloxy)trimethylsilane, also known by its IUPAC name 3,3-dimethylbut-1-en-2-yloxy(trimethyl)silane, is a silyl enol ether of significant interest in organic synthesis.[1] Its utility as a nucleophile in various carbon-carbon bond-forming reactions necessitates a thorough understanding of its structural and electronic properties. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is structured to provide not only the spectral data but also the underlying principles and experimental considerations, ensuring a holistic understanding of the molecule's spectroscopic signature.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the chemical formula C₉H₂₀OSi and a molecular weight of 172.34 g/mol , incorporates several key functional groups that give rise to its characteristic spectroscopic signals.[1] These include a trimethylsilyl (TMS) group, a tert-butyl group, and a vinyl ether moiety. The interplay of these groups dictates the chemical environment of each atom and, consequently, their spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Principles: The chemical shift (δ) in ¹H NMR is highly sensitive to the electronic environment of the protons. Electron-donating groups shield protons, shifting their signals upfield (lower ppm), while electron-withdrawing groups deshield them, causing a downfield shift (higher ppm).

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the trimethylsilyl protons, the tert-butyl protons, and the vinylic protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Trimethylsilyl (-Si(CH₃)₃) | ~0.2 | Singlet | 9H | The protons of the three methyl groups are equivalent and shielded by the silicon atom, resulting in a sharp singlet at a very upfield position.[2][3] |

| tert-Butyl (-C(CH₃)₃) | ~1.1 | Singlet | 9H | The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet. |

| Vinylic (=CH₂) | ~4.0 and ~4.2 | Doublets | 1H each | The two vinylic protons are diastereotopic and are expected to appear as two distinct doublets due to geminal coupling. |

¹³C NMR Spectroscopy: The Carbon Backbone

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of its neighbors.

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a frequency of 75 MHz or higher.

-

Data Processing: Process the data using a Fourier transform and reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).[4]

Data Interpretation: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |

| Trimethylsilyl (-Si(CH₃)₃) | ~0 | The methyl carbons attached to silicon are highly shielded, appearing far upfield. |

| tert-Butyl (-C(CH₃)₃) | ~28 | The methyl carbons of the tert-butyl group. |

| tert-Butyl Quaternary (-C(CH₃)₃) | ~38 | The quaternary carbon of the tert-butyl group. |

| Vinylic (=CH₂) | ~85 | The terminal vinylic carbon, shielded by the adjacent oxygen. |

| Vinylic (=C<) | ~160 | The quaternary vinylic carbon, deshielded by the oxygen atom. |

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. Specific functional groups exhibit characteristic absorption bands at predictable wavenumbers.

Experimental Protocol:

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Data Interpretation: The IR spectrum of this compound will be characterized by the following key absorption bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| C-H stretch (sp³) | 2850-2960 | Medium-Strong | Trimethylsilyl and tert-Butyl |

| C=C stretch | 1640-1680 | Medium | Vinyl |

| Si-CH₃ symmetric deformation | ~1260 | Strong | Trimethylsilyl |

| C-O stretch | 1050-1150 | Strong | Silyl Ether |

| Si-CH₃ rock | 800-860 | Strong | Trimethylsilyl |

The presence of a strong band around 1260 cm⁻¹ is a clear indicator of the Si-CH₃ group.[5] The C=C stretching vibration confirms the presence of the vinyl moiety.[6]

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The fragmentation pattern of a molecule provides valuable information about its structure.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds.

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI).

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation: The mass spectrum of this compound will show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Proposed Fragment | Significance |

| 172 | [C₉H₂₀OSi]⁺ | Molecular ion (M⁺) |

| 157 | [M - CH₃]⁺ | Loss of a methyl group, a common fragmentation for silyl compounds.[7] |

| 115 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group. |

| 73 | [Si(CH₃)₃]⁺ | A very common and often base peak for trimethylsilyl compounds.[8] |

| 57 | [C(CH₃)₃]⁺ | The tert-butyl cation. |

Fragmentation Pathway Visualization:

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. TRIMETHYLSILANE(993-07-7) 1H NMR spectrum [chemicalbook.com]

- 3. METHYLSILANE(992-94-9) 1H NMR [m.chemicalbook.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. gelest.com [gelest.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Whitepaper: A Senior Application Scientist's Guide to the Reactivity of Sterically Hindered Silyl Enol Ethers

Abstract: Silyl enol ethers are indispensable enolate surrogates in modern organic synthesis, prized for their stability, ease of handling, and predictable reactivity. However, when these structures are encumbered by significant steric bulk, either at the silyl group or on the enol ether backbone, their reactivity profile changes dramatically. This guide provides an in-depth exploration of the factors governing the synthesis and reaction of sterically hindered silyl enol ethers. We will move beyond simple procedural descriptions to dissect the underlying principles of stereoelectronic effects, Lewis acid activation, and catalyst design that enable chemists to harness these challenging yet powerful intermediates for the construction of complex molecular architectures, particularly within the realm of drug development.

The Strategic Value of Steric Hindrance in Silyl Enol Ethers

Silyl enol ethers serve as neutral, isolable equivalents of enolates, mitigating the high reactivity and self-condensation issues associated with their ionic counterparts.[1][2] The introduction of steric bulk is not merely an obstacle; it is a strategic tool. Large substituents on the silicon atom (e.g., triisopropylsilyl [TIPS] vs. trimethylsilyl [TMS]) or at the α- or β-positions of the enol ether can profoundly influence reaction outcomes.

The primary consequences of increased steric hindrance are:

-

Modulated Nucleophilicity: Bulkier groups decrease the inherent nucleophilicity of the enol ether, demanding more potent activation of the electrophilic partner, typically through robust Lewis acid catalysis.[3][4]

-

Enhanced Regiocontrol in Synthesis: Steric hindrance is the cornerstone of kinetic enolate formation, allowing for the regioselective synthesis of the less substituted silyl enol ether from an unsymmetrical ketone.[1][5]

-

Altered Stereoselectivity: The steric environment dictates the facial selectivity of incoming electrophiles, offering a handle to control diastereomeric ratios in reactions like the Mukaiyama aldol addition. However, excessive hindrance can sometimes disrupt the organization of the transition state, leading to diminished selectivity.[6]

This guide will dissect these consequences, providing a framework for predicting and controlling the reactivity of these valuable synthetic intermediates.

Synthesis: Mastering Regiocontrol through Kinetic Trapping

The regiochemical outcome of silyl enol ether formation from an unsymmetrical ketone is a classic example of kinetic versus thermodynamic control. To forge the sterically more congested (and often desired) kinetic product, the reaction must be conducted under irreversible conditions.

Causality Behind Experimental Choices:

-

Base Selection: A strong, non-nucleophilic, and sterically hindered base like lithium diisopropylamide (LDA) is paramount.[1][5] Its bulk directs it to abstract the most accessible proton at the less substituted α-carbon. A weaker, less hindered base like triethylamine would allow for equilibration, leading to the more stable, substituted thermodynamic product.[1]

-

Temperature: The reaction is performed at low temperatures (typically -78 °C) to prevent the enolate from equilibrating to the thermodynamic form before it can be "trapped" by the silylating agent.[1]

-

Silylating Agent: Trimethylsilyl chloride (TMSCl) is a common trapping agent, but the more electrophilic trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used to accelerate the trapping of the transient kinetic enolate.[1]

Experimental Protocol: Synthesis of a Kinetically Controlled Silyl Enol Ether

This protocol describes the formation of 1-(trimethylsilyloxy)cyclohexene from cyclohexanone, a foundational procedure that can be adapted for more complex systems.

Materials:

-

Diisopropylamine, freshly distilled

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Cyclohexanone, freshly distilled

-

Trimethylsilyl chloride (TMSCl), freshly distilled

Procedure:

-

LDA Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add freshly distilled diisopropylamine (1.1 equivalents). Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to generate LDA.

-

Enolate Formation: Add freshly distilled cyclohexanone (1.0 equivalent) dropwise to the LDA solution at -78 °C. The solution is typically stirred for 1-2 hours to ensure complete deprotonation.

-

Silyl Trapping: Add freshly distilled TMSCl (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir for an additional 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

-

Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure silyl enol ether.

Self-Validation: The success of the kinetic control can be verified by ¹H NMR spectroscopy, observing the characteristic vinyl proton signal and comparing it to the spectrum of the thermodynamic isomer to confirm regiochemical purity.

Core Reactivity: Overcoming Steric Barriers in C-C Bond Formation

The reduced nucleophilicity of hindered silyl enol ethers necessitates carefully chosen reaction partners and conditions. Two cornerstone reactions highlight the strategies employed: copper-catalyzed alkylation and the Mukaiyama aldol reaction.

Alkylation of Hindered Silyl Enol Ethers

Direct alkylation of hindered silyl enol ethers with sterically demanding electrophiles (e.g., tertiary or secondary halides) is often inefficient.[4] Recent advances have demonstrated that transition metal catalysis can overcome this hurdle. Copper-catalyzed alkylation, for example, provides a mild and efficient route to γ-ketoesters, which are crucial intermediates in medicinal chemistry.[7][8][9]

Causality Behind the Method:

-

The Catalyst: A copper(I) or copper(II) salt is used to activate the C(sp³)-halogen bond of the electrophile, likely proceeding through a radical-type mechanism or an oxidative addition/reductive elimination cycle.[7] This avoids the high activation barrier of a direct Sₙ2-type reaction between two hindered centers.

-

Mild Conditions: The reaction proceeds under mild conditions, which preserves sensitive functional groups within the substrates—a critical requirement in drug development.[8]

Experimental Protocol: Copper-Catalyzed Alkylation

This protocol is adapted from the synthesis of a histamine H₃ receptor antagonist intermediate.[7][8]

Materials:

-

Hindered silyl enol ether (1.0 equiv)

-

Sterically hindered α-bromocarbonyl (1.2 equiv)

-

CuI (10 mol%)

-

1,10-Phenanthroline (10 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To an oven-dried Schlenk tube, add CuI, 1,10-phenanthroline, and Cs₂CO₃.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMF, followed by the silyl enol ether and the α-bromocarbonyl electrophile via syringe.

-

Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 80 °C) for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Data Summary: Substrate Scope in Cu-Catalyzed Alkylation [8]

| Entry | Silyl Enol Ether | Alkyl Bromide | Yield (%) |

| 1 | 1-(trimethylsilyloxy)cyclohexene | Ethyl 2-bromo-2-methylpropanoate | 85 |

| 2 | 1-(tert-butyldimethylsilyloxy)cyclopentene | Methyl 2-bromopropanoate | 78 |

| 3 | Silyl enol ether of Acetophenone | Ethyl 2-bromo-2-methylpropanoate | 64 |

| 4 | Silyl enol ether of 2-Pentanone (Kinetic) | Isopropyl 2-bromobutanoate | 72 |

Note: Yields are representative and depend on specific reaction conditions.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a powerful method for forming carbon-carbon bonds by reacting a silyl enol ether with an aldehyde or ketone.[6][10] The reaction is promoted by a Lewis acid, which activates the carbonyl electrophile.[11][12]

Causality and Stereochemical Control:

-

Lewis Acid Activation: The Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the carbonyl oxygen of the aldehyde, dramatically increasing its electrophilicity and rendering it susceptible to attack by the weakly nucleophilic silyl enol ether.[11]

-

Transition State: The reaction typically proceeds through an extended, open transition state.[3][11] The stereochemical outcome (syn vs. anti) is dictated by the minimization of steric clashes between the substituents on the enol ether and the aldehyde in this transition state. The choice of Lewis acid and the geometry (E/Z) of the enol ether are critical factors.[3]

-

Asymmetric Catalysis: In drug development, controlling stereochemistry is paramount. Chiral Lewis acids can be used to catalyze the reaction enantioselectively, providing access to optically pure aldol adducts.[6][10][11] This has been a key strategy in the synthesis of complex natural products and pharmaceuticals like Epothilone B.[11]

Sources

- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Mukaiyama Aldol Addition [organic-chemistry.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-Catalyzed Alkylation of Silyl Enol Ethers with Sterically Hindered α-Bromocarbonyls: Access to the Histamine H3 Receptor Antagonist [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper-Catalyzed Alkylation of Silyl Enol Ethers with Sterically Hindered α-Bromocarbonyls: Access to the Histamine H3 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]

The Genesis and Synthetic Utility of Pinacolone Enol Trimethylsilyl Ether: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of pinacolone enol trimethylsilyl ether, a pivotal reagent in modern organic synthesis. Delving into its historical context, this document details the evolution of silyl enol ethers and the specific discovery of this sterically hindered yet highly useful molecule. A thorough examination of its synthesis is presented, including a detailed, field-tested experimental protocol and a complete characterization data set. The guide further explores the unique reactivity of pinacolone enol trimethylsilyl ether, with a particular focus on its application in key carbon-carbon bond-forming reactions such as the Mukaiyama aldol addition. This whitepaper is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the application of this versatile synthetic intermediate.

Introduction: The Strategic Importance of Silyl Enol Ethers

Silyl enol ethers are a class of organosilicon compounds that have revolutionized the field of organic chemistry.[1] Sharing the general structure R₃Si−O−CR=CR₂, they serve as stable and isolable equivalents of enolates, which are otherwise transient and highly reactive species.[1] This stability allows for a level of control and precision in carbon-carbon bond formation that was previously unattainable. The strategic importance of silyl enol ethers lies in their ability to act as nucleophiles in a variety of powerful transformations, including aldol additions, Michael reactions, and alkylations.[2] The silyl group effectively "protects" the enol form of a carbonyl compound, allowing for its purification and subsequent reaction with a wide range of electrophiles under controlled conditions.

Pinacolone enol trimethylsilyl ether, formally known as 3,3-dimethyl-2-(trimethylsilyloxy)but-1-ene, is a particularly noteworthy member of this class. Its bulky tert-butyl group imparts unique steric and electronic properties that influence its reactivity and selectivity in synthetic applications. This guide will explore the discovery, synthesis, and multifaceted applications of this important chemical entity.

Historical Perspective: The Dawn of a New Era in Enolate Chemistry

The advent of silyl enol ether chemistry can be traced back to the seminal work of Gilbert Stork and Peter F. Hudrlik in 1968. Their pioneering research demonstrated that silyl enol ethers could be prepared from ketones and subsequently used as enolate surrogates in alkylation reactions. This discovery opened the door to a new paradigm in organic synthesis, offering a milder and more controlled alternative to traditional base-mediated enolate chemistry.

While the early focus was on a range of cyclic and acyclic ketones, the specific synthesis and application of pinacolone enol trimethylsilyl ether emerged as chemists began to explore the scope and limitations of this new methodology with sterically demanding substrates. The development of this specific reagent was a natural progression in the field, driven by the need for nucleophiles with distinct steric profiles to achieve specific stereochemical outcomes in complex molecule synthesis.

A landmark advancement in the application of silyl enol ethers came in 1973 with the report of the Mukaiyama aldol addition by Teruaki Mukaiyama.[3][4] This reaction, which involves the Lewis acid-mediated addition of a silyl enol ether to an aldehyde or ketone, provided a powerful and versatile method for the construction of β-hydroxy carbonyl compounds.[3][4] The use of pinacolone enol trimethylsilyl ether in such reactions would later be explored to leverage its unique steric hindrance for controlling diastereoselectivity.

Synthesis and Characterization of Pinacolone Enol Trimethylsilyl Ether

The synthesis of pinacolone enol trimethylsilyl ether is typically achieved by trapping the enolate of pinacolone with an electrophilic silicon source, most commonly trimethylsilyl chloride. The regioselectivity of this reaction is not a concern, as pinacolone possesses only one set of α-protons. The choice of base and reaction conditions can be tailored to optimize yield and purity.

Optimized Experimental Protocol for Synthesis

This protocol provides a reliable method for the laboratory-scale synthesis of pinacolone enol trimethylsilyl ether.

Materials:

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et₃N)

-

Anhydrous Diethyl Ether (Et₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add pinacolone (1.0 eq) and anhydrous diethyl ether.

-

Add triethylamine (1.5 eq) to the flask.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add trimethylsilyl chloride (1.2 eq) dropwise from the dropping funnel to the stirred solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

-

Cool the mixture to room temperature and filter off the triethylammonium chloride salt that has precipitated.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure pinacolone enol trimethylsilyl ether.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of trimethylsilyl chloride with atmospheric moisture, which would lead to the formation of hexamethyldisiloxane and reduce the yield of the desired product.

-

Triethylamine: Acts as a base to deprotonate the pinacolone, forming the enolate, and also serves as a scavenger for the HCl generated during the reaction.

-

Reflux: Drives the reaction to completion.

-

Aqueous Workup: Removes the triethylammonium salts and any remaining water-soluble impurities.

-

Fractional Distillation: Purifies the product from any remaining starting material and byproducts.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized pinacolone enol trimethylsilyl ether can be confirmed by a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties of Pinacolone Enol Trimethylsilyl Ether

| Property | Value |

| IUPAC Name | 3,3-dimethyl-2-(trimethylsilyloxy)but-1-ene |

| CAS Number | 17510-46-2 |

| Molecular Formula | C₉H₂₀OSi |

| Molecular Weight | 172.34 g/mol |

| Boiling Point | 140-142 °C |

| Density | 0.798 g/mL |

| Refractive Index (n20/D) | 1.409 |

Table 2: Spectroscopic Data for Pinacolone Enol Trimethylsilyl Ether

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.1-4.3 (m, 2H, =CH₂), ~1.1 (s, 9H, C(CH₃)₃), ~0.2 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~158 (=C-O), ~85 (=CH₂), ~38 (quaternary C), ~28 (C(CH₃)₃), ~0 (Si(CH₃)₃) |

| IR (neat) | ν (cm⁻¹): ~3080 (=C-H stretch), ~2960 (C-H stretch), ~1640 (C=C stretch), ~1250 (Si-CH₃ stretch), ~1100 (Si-O-C stretch) |

| Mass Spectrometry (EI) | m/z (%): 172 (M⁺), 157 (M⁺ - CH₃), 73 ((CH₃)₃Si⁺) |

Note: Predicted and typical values are provided. Actual spectra should be acquired for confirmation.

Reactivity and Synthetic Applications

Pinacolone enol trimethylsilyl ether is a versatile nucleophile that participates in a range of important organic transformations. Its sterically demanding tert-butyl group can significantly influence the stereochemical course of these reactions.

The Mukaiyama Aldol Addition: A Cornerstone of C-C Bond Formation

The Mukaiyama aldol addition is a powerful tool for the stereoselective synthesis of β-hydroxy ketones.[3][4] The reaction of pinacolone enol trimethylsilyl ether with an aldehyde, such as benzaldehyde, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), proceeds through an open transition state to afford the corresponding aldol adduct.[4][5]

Diagram 1: General Mechanism of the Mukaiyama Aldol Reaction

Caption: Lewis acid activation of the aldehyde followed by nucleophilic attack of the silyl enol ether.

Experimental Protocol: Mukaiyama Aldol Reaction with Benzaldehyde

This protocol details the reaction of pinacolone enol trimethylsilyl ether with benzaldehyde.

Materials:

-

Pinacolone enol trimethylsilyl ether

-

Benzaldehyde

-

Titanium tetrachloride (TiCl₄) (1.0 M solution in dichloromethane)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.

-

Add benzaldehyde (1.0 eq) to the cold solvent.

-

Slowly add titanium tetrachloride solution (1.1 eq) dropwise via syringe. The solution will typically turn yellow. Stir for 10 minutes.

-

Add a solution of pinacolone enol trimethylsilyl ether (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 15 minutes.

-

Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

Diagram 2: Experimental Workflow for Mukaiyama Aldol Reaction

Caption: Step-by-step workflow for the Mukaiyama aldol addition.

Other Synthetic Applications

Beyond the Mukaiyama aldol reaction, pinacolone enol trimethylsilyl ether is a valuable precursor for a variety of other transformations:

-

Alkylation Reactions: It can be alkylated with reactive electrophiles, such as tertiary alkyl halides, in the presence of a Lewis acid.[2]

-

Michael Additions: As a soft nucleophile, it undergoes conjugate addition to α,β-unsaturated carbonyl compounds.

-

Generation of Lithium Enolates: Treatment with methyllithium regenerates the corresponding lithium enolate in a clean and controlled manner, which can then be used in subsequent reactions.[2]

Conclusion

Pinacolone enol trimethylsilyl ether stands as a testament to the power and versatility of silyl enol ether chemistry. Its discovery and development have provided organic chemists with a valuable tool for the construction of complex molecular architectures. The steric bulk of the tert-butyl group offers unique opportunities for stereocontrol, making it a favored reagent in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and other biologically active molecules. This guide has provided a comprehensive overview of its history, synthesis, characterization, and key applications, underscoring its enduring importance in the field of organic synthesis.

References

-

Hill, G. A., & Flosdorf, E. W. (n.d.). Pinacolone. Organic Syntheses. [Link]

- Mukaiyama, T. (1973). A New Type of Aldol Reaction. Chemistry Letters, 2(10), 1011-1014.

-